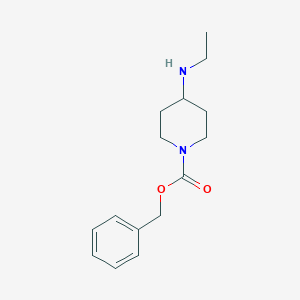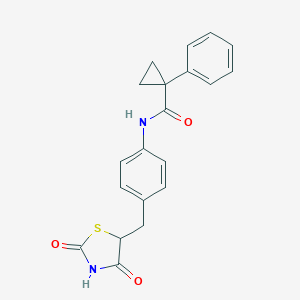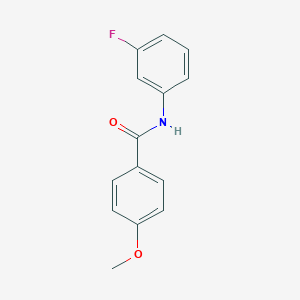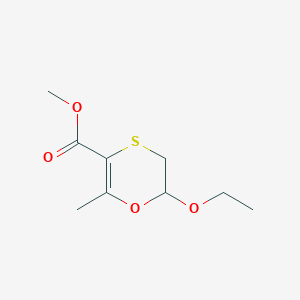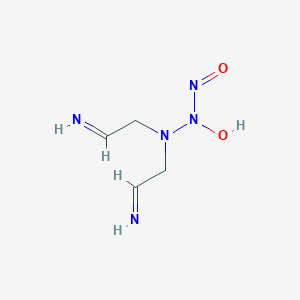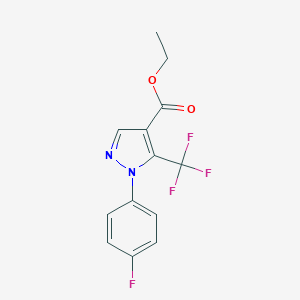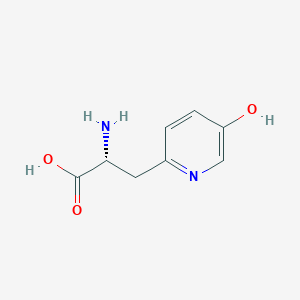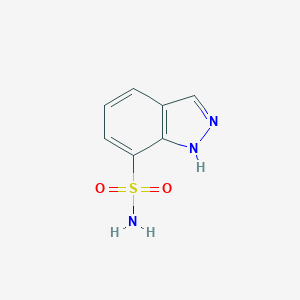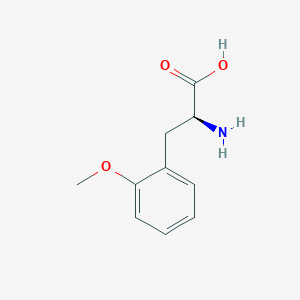
2-Methoxy-L-Phenylalanine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Methoxy-L-Phenylalanine derivatives has been explored through various methods. An intermediate known as 1-methoxy-1-oxo-3-phenylpropan-2-aminium chloride was prepared by methyl-esterification of L-phenylalanine, leading to the synthesis of four L-phenylalanine derivatives with yields ranging from 90.7% to 94.2% (Gao Yu-hu, 2014). Additionally, methods involving peptide sweeteners and hydroxy or methoxy substitution on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester have been reported, emphasizing the impact of methoxy substitution on taste properties (M. Kawai et al., 1980).
Molecular Structure Analysis
Molecular structure analyses of 2-Methoxy-L-Phenylalanine and its derivatives have been conducted to understand the impact of methoxy substitution. Studies have shown how the introduction of a methoxy group affects the molecular structure and, consequently, the chemical and physical properties of the compound. For example, the molecular structures of specific methoxy-substituted compounds were reported, demonstrating how these modifications influence the overall stability and reactivity of the molecules (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Methoxy-L-Phenylalanine derivatives have been explored, showing the versatility and reactivity of these compounds. Research on the enzymatic synthesis of oligopeptides from hydrophobic amino acid esters highlights the reactivity of L-phenylalanine derivatives in peptide bond formation, demonstrating the compound's role in producing oligopeptides (K. Viswanathan et al., 2010).
Wissenschaftliche Forschungsanwendungen
1. Radiolabeling and Biological Evaluation for Tumor Imaging
- Application Summary: 4-Methoxy-L-Phenylalanine dithiocarbamate (MOPADTC) was synthesized and used to create two types of 99mTc-labeled complexes for tumor imaging .
- Methods of Application: The complexes were synthesized with high radiochemical purities (RCP > 95%). The in vitro stability and partition coefficient were determined .
- Results: The biodistribution of the complexes in mice bearing S180 tumors showed that one of the complexes had higher tumor uptake and tumor/muscle ratio than the other. The complex also showed better tumor retention .
2. Synthesis and Biological Study of Phenylalanine Amide Derivatives
- Application Summary: A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized and screened for antimicrobial and antioxidant activities .
- Methods of Application: The derivatives were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride as a coupling reagent .
- Results: Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few showed antibacterial activities. Some compounds also showed good activity for DPPH scavenging and ABTS assay methods .
3. Sustainable Synthesis of L-Phenylalanine Derivatives
- Application Summary: The application of phenylalanine ammonia lyases (PALs) for the amination of a variety of cinnamic acids has been shown to be a cost-efficient method to produce a variety of phenylalanine analogues .
- Methods of Application: The use of covalent immobilization onto commercially available supports was investigated, creating a heterogeneous catalyst with good recovered activity (50%) and excellent stability .
- Results: The immobilized enzyme was also incorporated in continuous flow for the synthesis of 3-methoxy-phenyl alanine and 4-nitro-phenylalanine, which allowed for shorter reaction times (20 min of contact time) and excellent conversions (88% ± 4% and 89% ± 5%) respectively .
4. C-H Activation Methodology
- Application Summary: A C-H Activation methodology was developed by Jin-Quan Yu and coworkers. The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .
- Methods of Application: The methodology involves the use of a palladium catalyst to mediate the formation of a carbon-carbon bond .
- Results: This methodology was used for the synthesis of N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine .
5. Production of l-DOPA Precursor
- Application Summary: Phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) was engineered to be active towards challenging, highly valuable di-substituted substrates, such as the l-DOPA precursor 3,4-dimethoxy-l-phenylalanine .
- Methods of Application: Rational design and saturation mutagenesis efforts were used for engineering PcPAL .
- Results: The engineered PALs were outperformed by a novel aromatic ammonia-lyase from Loktanella atrilutea (LaAAL) in the production of 3,4-dimethoxy-l-phenylalanine .
6. Synthesis of 2-Methoxy-L-Phenylalanine Hydrochloride
- Application Summary: 2-Methoxy-L-phenylalanine hydrochloride is a product available for purchase and use in various chemical reactions .
- Methods of Application: The specific methods of application would depend on the particular chemical reaction being performed .
- Results: The outcomes would vary based on the specific application and reaction conditions .
Safety And Hazards
Safety measures for handling 2-Methoxy-L-Phenylalanine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
Future research on 2-Methoxy-L-Phenylalanine could focus on its potential therapeutic applications, as well as its role in medicinal chemistry . Other potential areas of research include the signal transduction pathways of L-Phe sensing, uptake of extracellular L-Phe and 2-PE synthesis from L-Phe through the Ehrlich pathway .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPQWHWULSGJC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444688 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-L-Phenylalanine | |
CAS RN |
193546-31-5 | |
| Record name | 2-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



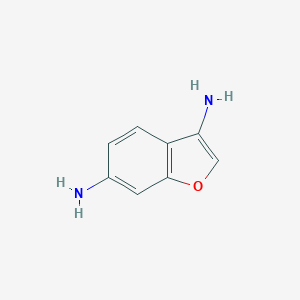


![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)
![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)
